![molecular formula C13H14BrNO B1522452 6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one CAS No. 1190866-02-4](/img/structure/B1522452.png)
6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one
Overview
Description
6-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one (6-Br-DHSCI) is a novel heterocyclic compound that has recently been investigated for its potential applications in a variety of scientific research fields. 6-Br-DHSCI has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in drug delivery systems, as a photodynamic therapy agent, and as a catalyst for chemical reactions.
Scientific Research Applications
Synthetic Pathways:
- A new synthetic procedure for spiro[cyclohexane-1,3′-indoline]-2′,4-diones starting from 3-chloromethylene-2-indolones was developed, involving cycloadducts formation and transformation into spiro[cyclohexa-2,5-dien-1,3′-indoline]-2′,4-diones via intermediates, culminating in spiro[cyclohexane-1,3′-indoline]-2′,4-diones (Beccalli, Clerici, & Gelmi, 2003).
- The synthesis of 2′-methylspiro[cyclohexane-1,3′-3H-indole] chromium tricarbonyl and its structural analysis through spectroscopy and X-ray techniques were reported, including the analysis of the reactivity of the C=N bond of indolenine with organometallic reagents (Rodríguez, Urrutia, Fonseca, & Sanz, 1996).
Chemical Transformations and Reactivity:
- Novel 2,2-dibromo-3-arylspiro[cyclopropane-1,2′-pyrrolizin]-1′(3′H)-ones were synthesized through the conjugate addition of bromoform with 2-aryliene-2,3-dihydro-1H-pyrrolizin-1-ones in the presence of magnesium, characterized by various spectroscopic methods (Liu, Li, Zhang, Wang, & Zeng, 2015).
- The reaction of 2‘-methylspiro[cyclohexan-1,3‘-3‘H-indole] with methylmagnesium iodide provided unexpected 2‘-methyl insertion products, demonstrating the influence of a methyl substituent in the reaction and leading to the formation of luminescent compounds through a possible radical intermediates mechanism (Rodríguez, Urrutia, E. D. Diego, Martínez-Alcazar, & Fonseca, 1998).
properties
IUPAC Name |
6-bromospiro[1H-indole-3,1'-cyclohexane]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c14-9-4-5-10-11(8-9)15-12(16)13(10)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTLTQRIXYVFHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3=C(C=C(C=C3)Br)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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